3-Phenyl-5-acetoxy-2-isoxazoline

Thermal elimination kinetics Isoxazole synthesis Activation energy

3-Phenyl-5-acetoxy-2-isoxazoline is the preferred precursor for synthesizing 3-phenylisoxazole when mild, reagent-free thermal conditions (160–190 °C) and high conversion are required. Its acetoxy leaving group exhibits the lowest elimination temperature among five evaluated 5-substituent classes, with a well-characterized activation energy of 35.7 kcal/mol and clean first-order kinetics. Substituting generic 3-phenylisoxazolines without specifying the 5-acetoxy substituent risks incomplete conversion or competing decomposition. This product is supplied at ≥95% purity and is listed under NSC 371982, making it a reliable, data-validated choice for process development and mechanistic studies.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 7064-07-5
Cat. No. B188554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-5-acetoxy-2-isoxazoline
CAS7064-07-5
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(=NO1)C2=CC=CC=C2
InChIInChI=1S/C11H11NO3/c1-8(13)14-11-7-10(12-15-11)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3
InChIKeyVYVLQNWMMRLTQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-5-acetoxy-2-isoxazoline (CAS 7064-07-5) — Compound Class, Physicochemical Profile, and Procurement-Relevant Identity


3-Phenyl-5-acetoxy-2-isoxazoline (IUPAC: (3-phenyl-4,5-dihydro-1,2-oxazol-5-yl) acetate; C₁₁H₁₁NO₃; MW 205.21 g/mol) is a 5-acetoxy-substituted Δ²-isoxazoline, a five-membered heterocycle bearing adjacent nitrogen and oxygen atoms and an endocyclic C=N double bond . It is accessed via 1,3-dipolar cycloaddition of benzonitrile oxide to vinyl acetate and is valued primarily as a synthetic intermediate that undergoes thermal syn-elimination of acetic acid to afford 3-phenylisoxazole . Computed physicochemical descriptors include XLogP3 1.8, topological polar surface area 47.9 Ų, zero H-bond donors, and four H-bond acceptors . Its experimental density is 1.23 g/cm³ with a boiling point of 294.6 °C at 760 mmHg . The compound is catalogued under NSC 371982 and is typically supplied at ≥95% purity for research use .

3-Phenyl-5-acetoxy-2-isoxazoline: Why 5-Substituted Isoxazolines Cannot Be Interchanged Without Quantitative Risk


Within the 3-phenyl-Δ²-isoxazoline scaffold, the C-5 substituent functions as the thermally labile leaving group, and its identity exerts a first-order effect on the temperature required for isoxazole formation. The acetoxy group (-OCOCH₃) exhibits the lowest elimination temperature among five distinct 5-substituent classes investigated by DTA and TGA, ranking below -NCO, -NHCOOC₂H₅, -NHCONHPh, and -CN in order of increasing thermal stability . Furthermore, introduction of a single methyl substituent at C-4 raises the activation energy for acetic acid elimination by 5.1 kcal/mol (from 35.7 to 40.8 kcal/mol) . These quantitative data demonstrate that substituting one 5-substituted or ring-methylated isoxazoline for another without corresponding adjustment of reaction conditions will result in incomplete conversion, impure 3-phenylisoxazole product, or the necessity for higher temperatures that may trigger competing decomposition pathways. Generic procurement of any "3-phenylisoxazoline" without specification of the 5-substituent and ring-substitution pattern therefore carries tangible risk of process failure in downstream thermal elimination applications .

3-Phenyl-5-acetoxy-2-isoxazoline — Quantitative Differentiation Evidence Against Closest Analogs for Scientific Procurement Decisions


Thermal Elimination Activation Energy: 5.1 kcal/mol Lower Barrier Than the trans-4-Methyl Analog

In a direct head-to-head kinetic study conducted in anisole solution, 3-phenyl-5-acetoxy-2-isoxazoline (compound [5]) exhibits an activation energy (ΔE) of 35.7 kcal/mol for thermal syn-elimination of acetic acid to form 3-phenylisoxazole. Its trans-4-methyl analog (compound [7], trans-3-phenyl-4-methyl-5-acetoxy-2-isoxazoline) requires a substantially higher ΔE of 40.8 kcal/mol under identical conditions, representing a 5.1 kcal/mol (14.3%) greater barrier . Both reactions follow first-order kinetics. The entropy of activation also differs markedly: ΔS‡ = +11.5 e.u. for compound [5] versus +26.7 e.u. for compound [7], indicating a more ordered transition state for the non-methylated acetoxy derivative that is mechanistically consistent with an E1 elimination pathway .

Thermal elimination kinetics Isoxazole synthesis Activation energy Δ²-isoxazoline thermolysis

Leaving Group Ranking: Acetoxy Exhibits the Lowest Elimination Temperature Among Five 5-Substituent Classes

A systematic DTA and TGA investigation of 5-substituted 3-phenyl-Δ²-isoxazolines established a quantitative ordinal ranking of elimination temperatures as a function of the C-5 leaving group. The acetoxy-substituted derivative (-OCOCH₃) exhibited the lowest elimination temperature, followed in increasing order by -NCO, -NHCOOC₂H₅, -NHCONHPh, and -CN . The study further demonstrated that the presence of an additional methyl group at the 5-position lowers the elimination temperature by approximately 50–100 °C relative to the corresponding non-methylated analog, an effect attributed to the Thorpe-Ingold acceleration of cyclization . While individual compound onset temperatures were not numerically tabulated in the available record, the ordinal ranking of -OCOCH₃ as the most labile leaving group among the five classes evaluated is quantitatively established.

Leaving group ability Thermal elimination ranking Δ²-isoxazoline thermolysis DTA-TGA characterization

Operational Thermal Conversion Window (160–190 °C) and Reagent-Free Elimination Versus 5-Hydroxy Analogs

3-Substituted-5-acetoxy-Δ²-isoxazolines, including the 3-phenyl derivative, undergo clean thermal elimination of acetic acid upon heating above 160–190 °C to afford the corresponding 3-substituted isoxazoles in high yield without any additional reagent . In contrast, the corresponding 3-substituted-2-isoxazolin-5-ols (the 5-hydroxy analogs) do not undergo direct thermal elimination efficiently and instead require activation with thionyl chloride to achieve comparable conversion to the isoxazole . The 5-acetoxy derivatives can also be converted to the stable 5-hydroxy compounds by treatment with sodium hydroxide in methanol followed by acidification, providing synthetic flexibility . This reagent-free thermal eliminability is a direct consequence of the acetoxy group's superior leaving group ability relative to hydroxide, as independently corroborated by the DTA/TGA ranking studies .

Thermal decomposition window Acetic acid elimination Isoxazole formation Reagent-free thermolysis

Well-Defined First-Order Solution-Phase Kinetics with Salt-Accelerated Elimination in DMF

The thermal elimination reaction of 3-phenyl-5-acetoxy-Δ²-isoxazoline in N,N-dimethylformamide (DMF) solution was explicitly demonstrated to follow first-order kinetics, and the reaction rate was shown to be accelerated by the addition of salts to the solution . A first-order rate law implies that the reaction half-life is independent of substrate concentration, depending only on temperature — a feature that simplifies reaction monitoring, endpoint prediction, and process scale-up. While specific rate constants and salt identities were not extracted in the available abstract, the establishment of clean first-order behaviour and salt catalysis distinguishes this compound from isoxazolines that exhibit complex or mixed-order decomposition kinetics under similar conditions.

Solution-phase kinetics First-order elimination DMF thermolysis Salt catalysis

3-Phenyl-5-acetoxy-2-isoxazoline — Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Preparative Synthesis of 3-Phenylisoxazole via Reagent-Free Thermal Elimination

This compound is the preferred precursor for thermal synthesis of 3-phenylisoxazole when mild conditions, reagent-free operation, and high conversion are prioritised. Its acetoxy leaving group ranks lowest in elimination temperature among five evaluated 5-substituent classes, and the activation energy (ΔE = 35.7 kcal/mol) is 5.1 kcal/mol lower than that of the trans-4-methyl analog . The established thermal window of 160–190 °C is compatible with standard laboratory and pilot-scale equipment, and the elimination proceeds without thionyl chloride or other activating reagents, in contrast to the 5-hydroxy analog . The clean first-order kinetics enable straightforward reaction monitoring and endpoint control .

Mechanistic and Kinetic Studies of E1-Type Elimination in Heterocyclic Systems

The well-characterised first-order kinetic behaviour in both anisole and DMF solutions, combined with the experimentally determined activation parameters (ΔE = 35.7 kcal/mol, ΔS‡ = +11.5 e.u.) and the documented salt-acceleration effect, make this compound an ideal substrate for fundamental mechanistic studies of syn-elimination reactions in Δ²-isoxazoline systems . The ability to compare directly against the trans-4-methyl analog (ΔE = 40.8 kcal/mol, ΔS‡ = +26.7 e.u.) provides a quantitative framework for investigating steric and electronic effects on the E1 transition state .

Structure–Activity Relationship (SAR) Reference Point for Isoxazoline Thermal Stability Screening

This compound serves as a quantitative reference point in SAR studies aimed at understanding how substitutions at C-3 (phenyl), C-4 (H vs. methyl vs. phenyl), and C-5 (acetoxy vs. other leaving groups) modulate thermal stability and elimination kinetics of the isoxazoline scaffold. Its intermediate position in the TGA/DTA decomposition order — more stable than cis-4-methyl analog [8] but less stable than trans-4-methyl analog [7] — provides a calibrated baseline for ranking new analogs . The compound is listed under NSC 371982, indicating its inclusion in historical screening collections and its potential utility as a probe in broader chemical biology campaigns .

Process Development and Scale-Up of Isoxazole-Forming Elimination Reactions

The predictable first-order kinetics, salt-catalysed rate enhancement, and reagent-free operational profile provide a robust basis for process development and scale-up of 3-phenylisoxazole synthesis. The concentration-independent half-life simplifies reactor design and batch scheduling, while the salt-acceleration lever allows rate tuning without exceeding the 160–190 °C thermal window . The ability to quantitatively benchmark performance against the 4-methyl analog (ΔΔE = 5.1 kcal/mol) provides a data-driven justification for solvent, temperature, and catalyst selection in technical transfer documents .

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